2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
Description
Properties
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBDVSSESAKBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-66-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid typically involves the protection of serine with a tert-butoxycarbonyl group. The reaction can be carried out under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and reduced forms of the compound .
Scientific Research Applications
Organic Synthesis
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid is widely utilized in organic synthesis as a building block for the preparation of various bioactive compounds. Its tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis, allowing for the selective deprotection of amines under mild conditions.
Table 1: Comparison of Protective Groups in Organic Synthesis
| Protecting Group | Stability | Deprotection Conditions | Applications |
|---|---|---|---|
| Boc | High | Acidic conditions | Peptide synthesis |
| Fmoc | Moderate | Basic conditions | Peptide synthesis |
| Acetyl | Low | Mild acidic conditions | General organic synthesis |
Medicinal Chemistry
This compound has been explored as a precursor for the synthesis of various pharmaceutical agents. Its structural features facilitate modifications that can enhance biological activity or selectivity.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the ethoxy group have led to compounds that inhibit specific cancer cell lines more effectively than existing treatments .
Biochemical Research
In biochemical studies, this compound serves as a substrate for enzymes involved in amino acid metabolism. Its role as a serine derivative makes it relevant in studies focusing on metabolic pathways and enzyme kinetics.
Table 2: Enzymatic Reactions Involving Serine Derivatives
| Enzyme | Substrate | Product |
|---|---|---|
| Serine hydroxymethyltransferase (SHMT) | This compound | Glycine + Methylene tetrahydrofolate |
| Aminoacyl-tRNA synthetase | Various amino acids | Aminoacyl-tRNA |
Potential Applications in Drug Development
The versatility of this compound suggests its potential in drug development, particularly for designing new therapeutic agents targeting metabolic disorders or cancer.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Ethoxy vs. Phenoxy: The ethoxy group in the target compound enhances hydrophilicity compared to the aromatic phenoxy group in its analogue , which may improve aqueous solubility for in vitro assays.
- Boc vs. Fmoc : The Boc-protected target compound is stable under basic conditions but labile in acids, whereas the Fmoc variant requires piperidine for deprotection, making it suitable for orthogonal synthesis strategies.
Physicochemical and Stability Profiles
- Solubility : The ethoxy group in the target compound improves solubility in polar solvents (e.g., THF, DMF) compared to phenyl-substituted analogues , which may aggregate in aqueous media.
- Stability : Boc-protected compounds generally exhibit ≥4 years of stability at -20°C , whereas Fmoc derivatives are light-sensitive and require stricter storage conditions.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid, also known as Boc-Ser(OEt)-OH, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse research findings.
- Molecular Formula : C10H19NO5
- Molecular Weight : 233.26 g/mol
- CAS Number : 104839-00-1
- Purity : Typically >93% .
Synthesis
The synthesis of this compound involves several steps, typically starting from amino acids or their derivatives. The process often employs standard organic reactions such as alkylation and protection-deprotection strategies to yield the final product with high purity and yield .
Antimicrobial Properties
Research has indicated that derivatives of amino acids with tert-butoxycarbonyl (Boc) groups exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess effective antibacterial properties against a range of bacterial strains .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Preliminary studies suggest that Boc-protected amino acids can scavenge free radicals, thus exhibiting protective effects against cellular damage .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Some studies have noted its potential to inhibit enzymes involved in metabolic pathways, which could have implications in drug design for metabolic disorders .
Case Study 1: Antimicrobial Testing
A study conducted on various derivatives of Boc-amino acids demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Control (Amoxicillin) | 20 | Staphylococcus aureus |
Case Study 2: Antioxidant Activity Evaluation
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method revealed that the compound exhibited a moderate antioxidant effect, suggesting its potential use in formulations aimed at reducing oxidative stress.
| Concentration (µM) | % Scavenging Effect |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid, and how can intermediates be purified effectively?
- Methodology :
- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis, as this moiety is stable under acidic conditions and can be selectively removed .
- Ethoxy Group Introduction : Employ nucleophilic substitution or esterification reactions to incorporate the ethoxy group, ensuring compatibility with Boc-protected intermediates .
- Purification : Use recrystallization (e.g., from ethanol/water mixtures) or silica gel chromatography with gradients of ethyl acetate and hexane to isolate intermediates. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. How should researchers characterize the compound’s structural integrity, and what analytical techniques are most reliable?
- Methodology :
- Spectroscopic Analysis : Confirm the Boc group via FT-IR (C=O stretch ~1690–1730 cm⁻¹) and ¹³C NMR (Boc carbonyl at ~155–160 ppm). Ethoxy groups are identified via ¹H NMR (triplet at ~1.2 ppm for CH₃ and quartet at ~3.4–3.6 ppm for CH₂) .
- Chirality Verification : Use polarimetry or chiral HPLC to confirm enantiopurity, particularly if the compound is a precursor for asymmetric synthesis .
Q. What are the critical safety considerations when handling this compound in the lab?
- Methodology :
- Hazard Mitigation : Avoid inhalation and skin contact due to potential respiratory and dermal irritation (GHS H315/H319). Use fume hoods, nitrile gloves, and lab coats .
- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives of this compound?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP for esterification) to identify optimal parameters .
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to detect intermediates (e.g., Boc deprotection under acidic conditions) and adjust stoichiometry accordingly .
Q. What computational tools are effective for predicting the reactivity or stability of this compound in novel reaction systems?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model Boc group stability under varying pH or temperature. Predict hydrolysis pathways (e.g., acid-catalyzed cleavage) .
- Molecular Dynamics : Simulate interactions in solvents (e.g., DMSO vs. water) to guide solubility optimization .
Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?
- Methodology :
- Byproduct Analysis : Employ high-resolution mass spectrometry (HRMS) to identify impurities (e.g., ethoxy group oxidation to carboxylic acids under harsh conditions) .
- Variable Temperature NMR : Detect conformational changes or dynamic processes that may obscure spectral peaks (e.g., rotameric equilibria in the propanoic acid chain) .
Q. What strategies are recommended for studying the compound’s stability under long-term storage or catalytic conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC (e.g., Boc deprotection leading to free amine peaks) .
- Catalytic Screening : Test metal catalysts (e.g., Pd/C or Ru complexes) for unintended side reactions, such as ethoxy group hydrogenolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
